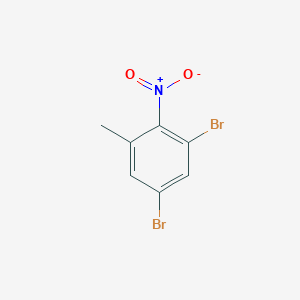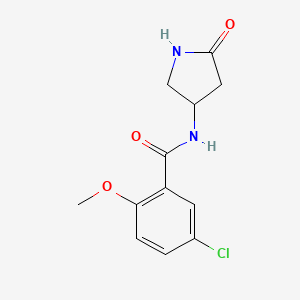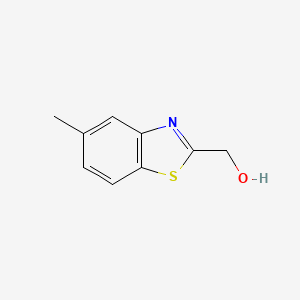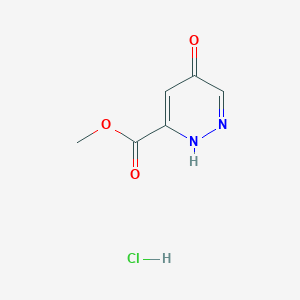![molecular formula C11H12 B2631007 1-苯基双环[1.1.1]戊烷 CAS No. 134938-21-9](/img/structure/B2631007.png)
1-苯基双环[1.1.1]戊烷
描述
1-Phenylbicyclo[1.1.1]pentane is a chemical compound that is part of the bicyclic bridged compounds family . It is a hydrocarbon with a unique structure that consists of three rings of four carbon atoms each . This compound is highly strained .
Synthesis Analysis
The synthesis of 1-Phenylbicyclo[1.1.1]pentane and its derivatives has been a topic of interest in the scientific community. A practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has been reported . The synthesis of unsymmetrical phenylseleno-substituted bicyclo[1.1.1]pentane derivatives by radical addition of organoselenium reagents to [1.1.1]propellane has also been described .Molecular Structure Analysis
The molecular structure of 1-Phenylbicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . The structure is highly strained .Chemical Reactions Analysis
Bicyclo[1.1.1]pentanes (BCPs) have been established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents” . BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods .Physical And Chemical Properties Analysis
BCPs generally offer high passive permeability, high water solubility, and improved metabolic stability . These properties make them valuable in drug design .科学研究应用
Bioisosteric Applications in Drug Discovery
BCP serves as a versatile bioisostere, replacing benzene, t-butyl, and alkyne moieties in drug design. Key applications include:
- Internal Alkyne Bioisostere : BCP mimics internal alkynes, enhancing drug properties such as solubility, potency, and metabolic stability .
Synthetic Approaches and Challenges
Constructing the BCP framework involves various synthetic methods:
作用机制
Target of Action
1-Phenylbicyclo[1.1.1]pentane, a unique chemical compound, has been identified as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This means that 1-Phenylbicyclo[1.1.1]pentane can mimic these groups in biological systems, interacting with the same targets and playing a similar role .
Mode of Action
The mode of action of 1-Phenylbicyclo[1.1.1]pentane is primarily through its interaction with its targets. As a bioisostere, it can replace certain groups in a molecule without significantly altering the overall properties of the molecule . This allows 1-Phenylbicyclo[1.1.1]pentane to interact with its targets in a similar manner to the groups it is replacing, leading to similar changes in the biological system .
Biochemical Pathways
1-Phenylbicyclo[1.1.1]pentane can influence various biochemical pathways due to its role as a bioisostere . The exact pathways affected would depend on the specific targets of the compound it is replacing. It’s important to note that 1-phenylbicyclo[111]pentane’s unique structure can add three-dimensional character and saturation to compounds , which may influence how it interacts within these pathways.
Pharmacokinetics
The pharmacokinetics of 1-Phenylbicyclo[1.1.1]pentane are influenced by its unique structure. It has been found that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, like in 1-Phenylbicyclo[1.1.1]pentane, can make a lead oral drug compound “more developable” . This suggests that 1-Phenylbicyclo[1.1.1]pentane may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially improving bioavailability .
Result of Action
The molecular and cellular effects of 1-Phenylbicyclo[1.1.1]pentane’s action would depend on the specific biological system and the compound it is replacing. It has been documented that bioisosteric replacements with 1-phenylbicyclo[111]pentane can lead to increased or equal solubility, potency, and metabolic stability of lead compounds . This suggests that the introduction of 1-Phenylbicyclo[1.1.1]pentane could lead to improved therapeutic outcomes.
未来方向
The field of BCPs is evolving with new challenges and directions emerging, such as the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . The difficulty in their large-scale preparation is still a problem, that often outweighs the corresponding derivatives to becoming clinical candidates . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .
属性
IUPAC Name |
1-phenylbicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-4-10(5-3-1)11-6-9(7-11)8-11/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWRLQJVHCDTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide](/img/structure/B2630932.png)

![(2Z)-2-[(4-bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2630935.png)
![2-[4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanol](/img/structure/B2630936.png)
![N-(5-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2630937.png)
![5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide](/img/structure/B2630939.png)
![Tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate](/img/structure/B2630940.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2630943.png)

![4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2630945.png)

